molecular formula C36H70O17 B3116499 Propargyl-PEG17-methane CAS No. 2169967-47-7

Propargyl-PEG17-methane

Cat. No. B3116499
M. Wt: 774.9 g/mol
InChI Key: KXGWRMYKHLIJGH-UHFFFAOYSA-N
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Description

Propargyl-PEG17-methane is a PEG derivative containing a propargyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG units increase the solubility of the molecules in an aqueous environment .


Synthesis Analysis

The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is significant in the development of antibody drug conjugates .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG17-methane is C36H70O17 . The exact mass is 774.46 and the molecular weight is 774.940 .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG17-methane can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG17-methane is 774.9 g/mol . The functional group is Propargyl/Methyl . The CAS No. is 146185-77-5 .

Scientific Research Applications

Conformational Analysis in the Gas Phase

A study conducted by von Helden, Wyttenbach, & Bowers (1995) explored the conformation of macromolecules like polyethylene glycol (PEG) in the gas phase. This research utilized matrix-assisted laser desorption methods in ion chromatography, providing insights into the molecular structure and behavior of such polymers in different states.

Synthesis of Heterobifunctional PEG Derivatives

Lu & Zhong (2010) conducted research on the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives (Lu & Zhong, 2010). This method proved useful for the development of PEG-based bioconjugates in biomedical applications.

Impact in Methane Combustion

Jin et al. (2015) studied the combustion chemistry of methane, highlighting the role of propargyl radicals as major precursors in the formation of larger molecules and pollutants during methane combustion (Jin et al., 2015).

Electrochemical Applications

Wang et al. (2017) investigated the influence of Propargyl Methanesulfonate as an electrolyte additive, focusing on the interfacial performance between the electrolyte and spinel lithium titanate (LTO) electrode (Wang et al., 2017). This study provided insights into the potential applications of such compounds in electrochemical systems.

Polymer and Biomolecular Ion Conformational Studies

A study by Helden, Wyttenbach, & Bowers (1995) included the application of a matrix-assisted laser desorption ionization (MALDI) source to ion chromatography for analyzing poly(ethylene glycol) (PEG) polymers (Helden, Wyttenbach, & Bowers, 1995).

Optical Properties of PEG-modified Clusters

Fukunaga & Konishi (2015) demonstrated that surrounding PEG environments, including PEG17, can electronically affect the properties of the inorganic core in PEG-modified Cd(10)Se(4)(SR)(10) clusters (Fukunaga & Konishi, 2015).

Safety And Hazards

Propargyl-PEG17-methane is flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and cancer . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

Future Directions

Propargyl-PEG17-methane is a promising compound in the field of drug development . It can be used in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWRMYKHLIJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG17-methane

Citations

For This Compound
1
Citations
J Hu, AI Chan, E Adaligil, I Kekessie… - Journal of Medicinal …, 2023 - ACS Publications
Combinatorial library screening increasingly explores chemical space beyond the Ro5 (bRo5), which is useful for investigating ”undruggable” targets but suffers compromised cellular …
Number of citations: 4 pubs.acs.org

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